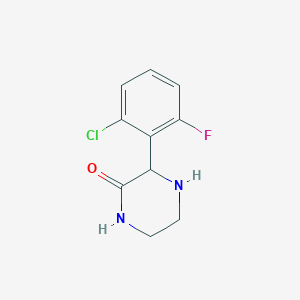
3-(2-Chloro-6-fluorophenyl)piperazin-2-one
説明
3-(2-Chloro-6-fluorophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H10ClFN2O and its molecular weight is 228.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
In the realm of pharmaceuticals, piperazine derivatives have been studied for their potential biological activities. For example, some piperazine derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生物活性
3-(2-Chloro-6-fluorophenyl)piperazin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine core substituted with a chloro and a fluorophenyl group. The chemical formula is , with a molecular weight of approximately 232.68 g/mol. Its structure allows for potential interactions with various biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed cytotoxic effects with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of PARP1 activity, which is crucial for DNA repair mechanisms .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties . It has shown potential as an antidepressant and anxiolytic agent, likely due to its interaction with serotonin receptors and monoamine oxidase (MAO) inhibition:
- MAO Inhibition : Studies suggest that derivatives of piperazine, including this compound, can inhibit MAO-A and MAO-B, which are critical in regulating neurotransmitter levels in the brain .
- Behavioral Studies : Animal models have demonstrated improvements in depression-like behaviors following treatment with this compound, indicating its potential as a therapeutic agent for mood disorders.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound inhibits key enzymes such as MAO, leading to increased levels of neurotransmitters like serotonin and norepinephrine.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, promoting programmed cell death.
- DNA Interaction : Molecular docking studies suggest that it can bind to DNA topoisomerase II, disrupting DNA replication in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-6-2-1-3-7(12)8(6)9-10(15)14-5-4-13-9/h1-3,9,13H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLXNFYRCGFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















